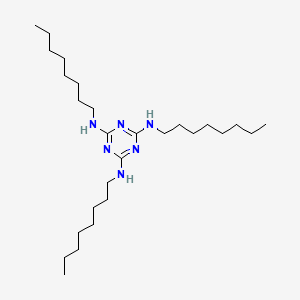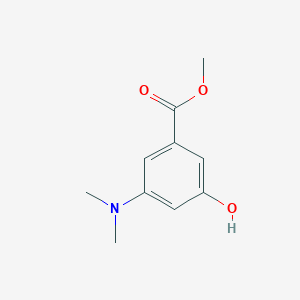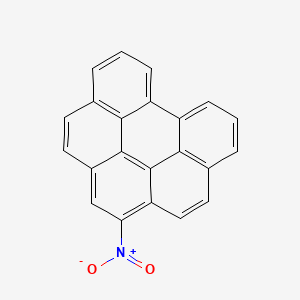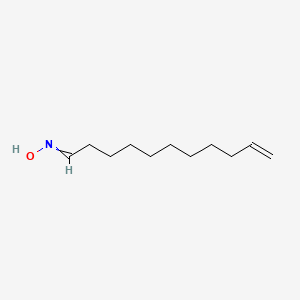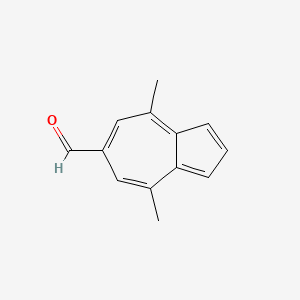
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoroacetamido group, a benzoxazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,2,2-trifluoroacetamido)benzoate
- Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)-thiophene-2-carboxylate
Uniqueness
Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroacetamido group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
95015-25-1 |
|---|---|
Molecular Formula |
C11H7F3N2O4 |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
methyl 5-[(2,2,2-trifluoroacetyl)amino]-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C11H7F3N2O4/c1-19-9(17)7-5(16-10(18)11(12,13)14)2-3-6-8(7)15-4-20-6/h2-4H,1H3,(H,16,18) |
InChI Key |
MWKIUSBXKYAZFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1N=CO2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


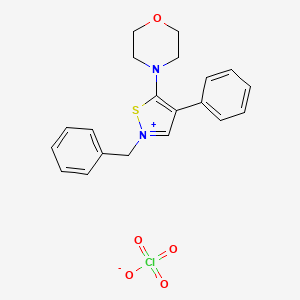
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
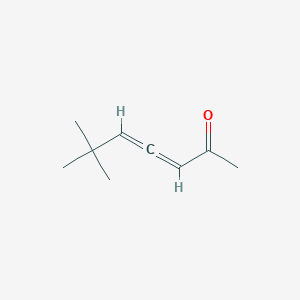
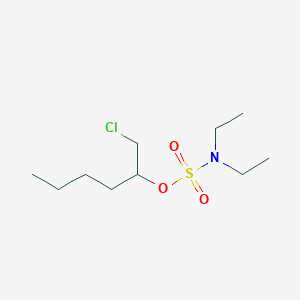
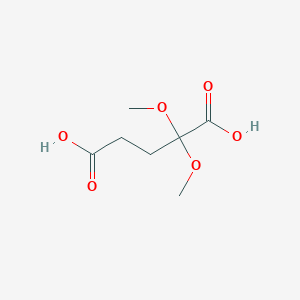


![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
